N'-(pyridine-3-carbonyl)pyridine-3-carbohydrazide
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Overview
Description
N’-(pyridine-3-carbonyl)pyridine-3-carbohydrazide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two pyridine rings connected through a carbohydrazide linkage. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(pyridine-3-carbonyl)pyridine-3-carbohydrazide typically involves the reaction of pyridine-3-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an ethanol solvent with a catalytic amount of sulfuric acid to facilitate the formation of the carbohydrazide linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(pyridine-3-carbonyl)pyridine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine-N-oxides.
Reduction: Reduction reactions can convert the carbohydrazide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridine-N-oxides.
Reduction: Pyridine-3-carbohydrazide derivatives with amine groups.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(pyridine-3-carbonyl)pyridine-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyridine derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-(pyridine-3-carbonyl)pyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis . The exact molecular pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carbohydrazide: A simpler derivative with similar chemical properties.
N’-(pyridine-4-carbonyl)pyridine-4-carbohydrazide: Another pyridine derivative with a different substitution pattern.
Pyridine-2-carbohydrazide: A related compound with the carbohydrazide group at the 2-position of the pyridine ring.
Uniqueness
N’-(pyridine-3-carbonyl)pyridine-3-carbohydrazide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two pyridine rings connected through a carbohydrazide linkage provides a versatile scaffold for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
N'-(pyridine-3-carbonyl)pyridine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c17-11(9-3-1-5-13-7-9)15-16-12(18)10-4-2-6-14-8-10/h1-8H,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQGSFSTKZJNCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NNC(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407878 |
Source
|
Record name | N'-(Pyridine-3-carbonyl)pyridine-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
840-78-8 |
Source
|
Record name | N'-(Pyridine-3-carbonyl)pyridine-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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